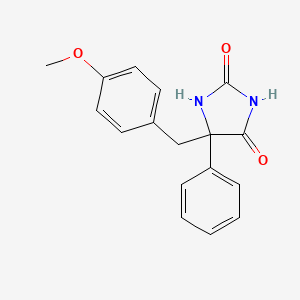

5-(4-Methoxybenzyl)-5-phenylimidazolidine-2,4-dione

Description

Properties

CAS No. |

6343-94-8 |

|---|---|

Molecular Formula |

C17H16N2O3 |

Molecular Weight |

296.32 g/mol |

IUPAC Name |

5-[(4-methoxyphenyl)methyl]-5-phenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C17H16N2O3/c1-22-14-9-7-12(8-10-14)11-17(13-5-3-2-4-6-13)15(20)18-16(21)19-17/h2-10H,11H2,1H3,(H2,18,19,20,21) |

InChI Key |

CNEAXCZHHYEJFV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Strecker Synthesis

- Reagents: Potassium cyanide (KCN), ammonium chloride (NH4Cl), 4-methoxybenzaldehyde, methanol (MeOH), water.

- Procedure: KCN and NH4Cl are dissolved in distilled water, then 4-methoxybenzaldehyde in methanol is added under vigorous stirring. The reaction proceeds for approximately 2 hours.

- Workup: The reaction mixture is diluted with water and extracted with toluene. The toluene phase is acidified with hydrochloric acid (6N) and refluxed for 8 hours to hydrolyze the nitrile intermediate to the amino acid.

- Isolation: The product crystallizes as white crystals, filtered, washed with chloroform, and air-dried.

Yield and Physical Data

| Compound | Yield (%) | Melting Point (°C) | IR (cm⁻¹) | Key NMR Signals (¹H) |

|---|---|---|---|---|

| C-4-Methoxyphenylglycine | ~70-74 | ~228-230 | 3139 (NH), 1745 (C=O), 1422 (C-O) | 3.7 (s, OCH3), 4.0 (s, CH), aromatic signals |

Note: The exact melting point and spectral data may vary slightly depending on purification methods.

Cyclization to 5-(4-Methoxybenzyl)-5-phenylimidazolidine-2,4-dione

Reaction with Phenyl Isocyanate

- Reagents: C-4-methoxyphenylglycine, phenyl isocyanate.

- Procedure: The amino acid derivative is reacted with phenyl isocyanate under controlled conditions, typically in an organic solvent such as ethanol or a mixture of ethanol and water.

- Cyclization: The reaction proceeds to form the imidazolidine-2,4-dione ring by intramolecular cyclization.

- Purification: The product is recrystallized from ethanol/water (1:1) to yield white crystalline solids.

Yield and Characterization

| Compound | Yield (%) | Melting Point (°C) | IR (cm⁻¹) | Key NMR Signals (¹H) |

|---|---|---|---|---|

| 5-(4-Methoxybenzyl)-5-phenylimidazolidine-2,4-dione | 70-74 | ~198-199 | 3236 (NH), 2921 (CH3), 1715 (C=O) | 3.7 (s, OCH3), 5.5 (s, C5-H), aromatic multiplets |

The compound shows characteristic IR absorptions for NH and carbonyl groups, confirming the hydantoin structure. The ¹H-NMR spectrum displays signals corresponding to the methoxy group, the C5 proton of the imidazolidine ring, and aromatic protons.

Alternative and Related Synthetic Routes

Modified Procedures for Hydantoin Derivatives

- Some studies report the use of phenyl isothiocyanate instead of phenyl isocyanate to yield 2-thioxo derivatives.

- Acylation, halogenation, and nucleophilic substitution reactions on the hydantoin core have been explored to generate various derivatives, but these are generally post-synthesis modifications rather than direct preparation methods for the parent compound.

Patent-Reported Methods

- Patents describe processes involving sodium hydride and dimethylformamide as solvents for alkylation reactions on phenylimidazolidine derivatives, followed by purification steps including extraction and chromatography. These methods are more relevant for functionalized derivatives rather than the parent 5-(4-Methoxybenzyl)-5-phenylimidazolidine-2,4-dione.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Strecker synthesis | KCN, NH4Cl, 4-methoxybenzaldehyde, MeOH/H2O | C-4-Methoxyphenylglycine | 70-74 | Reflux 8 h acid hydrolysis, crystallization |

| 2 | Cyclization | C-4-Methoxyphenylglycine + phenyl isocyanate, EtOH/H2O | 5-(4-Methoxybenzyl)-5-phenylimidazolidine-2,4-dione | 70-74 | Recrystallization from EtOH/H2O |

Research Findings and Analytical Data

- The synthetic route is reproducible with moderate to good yields (70-74%).

- Spectroscopic data (IR, ¹H-NMR, ¹³C-NMR) confirm the structure and purity of the final compound.

- The melting point range (~198-199 °C) is consistent with literature values for similar hydantoin derivatives.

- The method is scalable and uses readily available starting materials, making it suitable for laboratory and potential industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxybenzyl)-5-phenylimidazolidine-2,4-dione: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the benzyl and phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can have different functional groups attached to the benzyl and phenyl rings.

Scientific Research Applications

5-(4-Methoxybenzyl)-5-phenylimidazolidine-2,4-dione: has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Methoxybenzyl)-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

5-[4-(Methylsulfanyl)phenyl]-5-phenylimidazolidine-2,4-dione (Compound 3)

- Synthesis : Prepared via condensation of 1-[4-(methylsulfanyl)phenyl]-2-phenylethane-1,2-dione with urea under basic conditions (37% yield) .

5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione (Compound 6)

- Synthesis: Obtained via condensation of 4-hydroxybenzophenone with hydantoin precursors (61% yield, m.p. 182–185°C) .

- Properties: IR data show strong N-H and O-H stretches (3265 cm⁻¹) and carbonyl peaks (1725 cm⁻¹).

5-(4-Bromophenyl)-5-phenylimidazolidine-2,4-dione

- Molecular Weight : 331.16 g/mol (C₁₅H₁₁BrN₂O₂).

- Safety : Hazard statements include H315 (skin irritation) and H319 (eye irritation), similar to other halogenated hydantoins .

5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione

- Activity : Exhibits antidepressant effects (ED₅₀ = 17 mg/kg in mice) via mechanisms distinct from tricyclic antidepressants .

Methoxy vs. Hydroxy Groups

- Lipoxygenase (LOX) Inhibition : Methoxy-substituted thiazolidinediones (e.g., compound 1g in ) show reduced LOX inhibition (7.3% at 100 µM) compared to hydroxy analogs, likely due to steric hindrance and reduced hydrogen bonding .

- Antioxidant Activity: Phenolic hydroxy groups enhance antioxidant activity, as seen in thiazolidinedione derivatives .

Halogen vs. Alkyl Substituents

- CB1 Receptor Affinity : Diarylhydantoins with halogen substituents (e.g., 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione) exhibit high CB1 receptor binding (Ki < 10 nM), attributed to hydrophobic interactions .

- Lipid Peroxidation : Bromine and chlorine substituents (e.g., compounds 1i and 1p in ) yield moderate lipid peroxidation inhibition (~46–49%), suggesting a balance between electronegativity and steric effects .

Physical and Spectroscopic Properties

*Inferred from analogs.

Biological Activity

5-(4-Methoxybenzyl)-5-phenylimidazolidine-2,4-dione is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 312.32 g/mol. Its structure features an imidazolidine ring with substituents that enhance its biological properties. The presence of the methoxybenzyl group is believed to contribute significantly to its lipophilicity and biological activity compared to other derivatives of imidazolidine-2,4-dione.

Synthesis

The synthesis of 5-(4-Methoxybenzyl)-5-phenylimidazolidine-2,4-dione typically involves the reaction of 4-methoxyphenylglycine with phenyl isocyanate. The general procedure includes:

- Reactants Preparation : Obtain 4-methoxyphenylglycine and phenyl isocyanate.

- Reaction : Mix the reactants under controlled conditions to facilitate the formation of the imidazolidine ring.

- Purification : Isolate the product through crystallization or chromatography.

Antimicrobial Properties

Research indicates that imidazolidine derivatives possess significant antimicrobial activity. For instance, studies have shown that compounds similar to 5-(4-Methoxybenzyl)-5-phenylimidazolidine-2,4-dione exhibit efficacy against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound are particularly notable. In vitro studies have demonstrated that derivatives of imidazolidine-2,4-dione can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction. For example, compounds with structural similarities have been shown to affect apoptosis-related pathways in non-small cell lung cancer cells (A549) by modulating proteins such as Bcl-2 and Bax .

Study on Anticancer Effects

A detailed study investigated the effects of various imidazolidine derivatives on A549 cells. The results indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like 5-fluorouracil (5-FU), suggesting enhanced potency against cancer cells:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 5-(4-Methoxybenzyl)-5-phenylimidazolidine-2,4-dione | TBD | Induces apoptosis via mitochondrial pathways |

| 5-Fluorouracil | 4.98 ± 0.41 | Traditional chemotherapy agent |

| Compound 6l | 0.46 ± 0.02 | Induces apoptosis through caspase-dependent pathways |

This data highlights the potential for further development of 5-(4-Methoxybenzyl)-5-phenylimidazolidine-2,4-dione as a therapeutic agent in oncology.

Interaction Mechanisms

The interaction mechanisms of imidazolidine derivatives with biological targets have been explored in several studies. These compounds can bind to specific receptors or enzymes involved in critical cellular processes, leading to their antimicrobial and anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.